molecular formula C7H16N4O2 B14425282 Methylenebis(N,N-dimethylurea) CAS No. 86290-98-4

Methylenebis(N,N-dimethylurea)

Cat. No.: B14425282
CAS No.: 86290-98-4
M. Wt: 188.23 g/mol
InChI Key: VWZXLQBVPNQWPX-UHFFFAOYSA-N
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Description

Methylenebis(N,N-dimethylurea) is an organic compound with the molecular formula C7H16N4O2. It is a derivative of urea and is characterized by the presence of two N,N-dimethylurea groups connected by a methylene bridge. This compound is known for its stability and versatility in various chemical reactions and applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

Methylenebis(N,N-dimethylurea) can be synthesized through the reaction of N,N-dimethylurea with formaldehyde under acidic or basic conditions. The reaction typically involves the condensation of two molecules of N,N-dimethylurea with one molecule of formaldehyde, resulting in the formation of the methylene bridge .

Industrial Production Methods

In industrial settings, the production of Methylenebis(N,N-dimethylurea) often involves the use of catalysts to enhance the reaction efficiency and yield. Common catalysts include metal salts such as copper(II) chloride or zinc chloride. The reaction is carried out in a solvent such as water or methanol, and the product is purified through crystallization or distillation .

Chemical Reactions Analysis

Types of Reactions

Methylenebis(N,N-dimethylurea) undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various urea and amine derivatives, which can be further utilized in different chemical processes and applications .

Scientific Research Applications

Methylenebis(N,N-dimethylurea) has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of Methylenebis(N,N-dimethylurea) involves its interaction with various molecular targets and pathways. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it can interact with proteins and nucleic acids, affecting their structure and function .

Comparison with Similar Compounds

Similar Compounds

    N,N’-Methylenebisacrylamide: Similar in structure but contains acrylamide groups instead of dimethylurea.

    N,N’-Methylenebis(2-chloroacetamide): Contains chloroacetamide groups instead of dimethylurea.

    N,N’-Methylenebis(2-hydroxyacetamide): Contains hydroxyacetamide groups instead of dimethylurea.

Uniqueness

Methylenebis(N,N-dimethylurea) is unique due to its stability and versatility in various chemical reactions. Its ability to undergo multiple types of reactions, including oxidation, reduction, and substitution, makes it a valuable compound in both research and industrial applications .

Properties

CAS No.

86290-98-4

Molecular Formula

C7H16N4O2

Molecular Weight

188.23 g/mol

IUPAC Name

3-[(dimethylcarbamoylamino)methyl]-1,1-dimethylurea

InChI

InChI=1S/C7H16N4O2/c1-10(2)6(12)8-5-9-7(13)11(3)4/h5H2,1-4H3,(H,8,12)(H,9,13)

InChI Key

VWZXLQBVPNQWPX-UHFFFAOYSA-N

Canonical SMILES

CN(C)C(=O)NCNC(=O)N(C)C

Origin of Product

United States

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